molecular formula C13H16BrNO3 B12632953 Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate CAS No. 920802-74-0

Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B12632953
CAS No.: 920802-74-0
M. Wt: 314.17 g/mol
InChI Key: RNQIPTWUOMNHHS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further esterified with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, under reflux conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with 4-bromobenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydride, in an aprotic solvent.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:

    Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl (2r)-2-(4-methylphenyl)morpholine-4-carboxylate: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

920802-74-0

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H16BrNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1

InChI Key

RNQIPTWUOMNHHS-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.